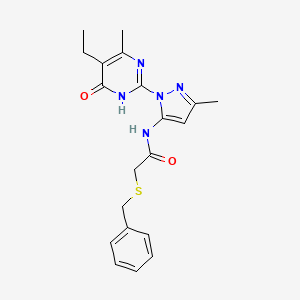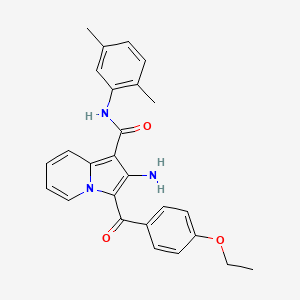![molecular formula C20H18N6O2 B3006414 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 894068-66-7](/img/structure/B3006414.png)
2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazoles and their derivatives has attracted enormous attention . Various synthetic approaches have been developed, and these compounds have been used as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . This structure allows them to form specific interactions with different target receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents. For example, they generally have the ability to form hydrogen bonds, which can influence their solubility and reactivity .Aplicaciones Científicas De Investigación
Antiviral Activity
Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine, a core structure related to the compound , have shown promising antiviral activity. For instance, Shamroukh and Ali (2008) discovered that certain triazolopyridazine derivatives exhibit significant activity against the hepatitis A virus (HAV), highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).
Antiproliferative Effects
Research by Ilić et al. (2011) focused on the antiproliferative properties of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, noting their ability to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in cancer therapy (Ilić et al., 2011).
Prostate Cancer Treatment
Bradbury et al. (2013) discovered a compound, AZD3514, featuring a [1,2,4]triazolo[4,3-b]pyridazine structure, that acts as an androgen receptor downregulator. This compound, under clinical trials for treating castrate-resistant prostate cancer, demonstrates the therapeutic potential of such derivatives in oncology (Bradbury et al., 2013).
Anti-Asthmatic Activities
Kuwahara et al. (1997) synthesized novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and evaluated their efficacy in inhibiting bronchoconstriction induced by platelet-activating factor (PAF) in guinea pigs. This suggests potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Anti-Diabetic Potential
Bindu et al. (2019) explored a family of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs. These compounds were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, showcasing the scope of triazolopyridazine derivatives in diabetes management (Bindu et al., 2019).
Herbicidal Activity
Moran (2003) highlighted the herbicidal activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include derivatives similar to the compound of interest. This demonstrates their potential in agricultural applications (Moran, 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-3-28-20-16(5-4-12-21-20)19(27)22-15-8-6-14(7-9-15)17-10-11-18-24-23-13(2)26(18)25-17/h4-12H,3H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHAAZFESGTEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)





![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)
![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)
![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)
![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)